molecular formula C16H13FN4S B12042851 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

Cat. No.: B12042851
M. Wt: 312.4 g/mol
InChI Key: FVRNUZQUVXBDKF-UHFFFAOYSA-N
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Description

1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 4-fluoroaniline with phenyl isothiocyanate in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Development
The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation and pain relief. Research has indicated that derivatives of pyrazole compounds exhibit promising anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against inflammatory pathways .

Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of pyrazole-based thioureas. For example, a series of pyrazolyl thioureas were evaluated against methicillin-sensitive Staphylococcus aureus (MSSA) and demonstrated significant antibacterial activity. The minimum inhibitory concentrations (MIC) for these compounds were found to be as low as 250 μg/mL, showcasing their potential as therapeutic agents in combating bacterial infections .

Antiepileptic Properties
Research has also explored the anticonvulsant activity of pyrazole derivatives. In rodent models, certain thiourea derivatives exhibited notable protection against seizures induced by pentylenetetrazol and maximal electroshock tests. These findings suggest that pyrazole-based compounds may offer new avenues for epilepsy treatment .

Agricultural Chemistry

Agrochemical Formulations
In agricultural chemistry, 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is utilized in the development of effective pesticides and herbicides. The compound's structure allows it to interact with biological systems in plants, enhancing crop protection against pests and diseases. Studies have demonstrated that formulations containing such thioureas can significantly improve crop yield and resistance to biotic stress .

Material Science

Advanced Materials Development
The compound is also explored for its potential in material science, particularly in creating advanced polymers and coatings. Its unique chemical structure contributes to enhanced thermal and chemical stability in materials, making it suitable for various industrial applications. Research indicates that incorporating pyrazole derivatives into polymer matrices can improve mechanical properties and resistance to degradation .

Diagnostic Applications

Biomolecular Assays
In the field of diagnostics, this compound is being investigated for its binding properties in biomolecular assays. These applications aim to enhance the specificity and sensitivity of diagnostic tools used in disease detection. The compound's ability to form stable complexes with biomolecules makes it a candidate for improving assay performance .

Summary Table of Applications

Field Application Key Findings
PharmaceuticalAnti-inflammatory agentsPotent COX inhibitors with nanomolar IC50 values
Antimicrobial agentsEffective against MSSA with MIC as low as 250 μg/mL
Antiepileptic drugsNotable seizure protection in rodent models
Agricultural ChemistryPesticides and herbicidesImproved crop yield and resistance
Material ScienceAdvanced materialsEnhanced thermal/chemical stability
Diagnostic ApplicationsBiomolecular assaysImproved specificity/sensitivity in disease detection

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea involves its interaction with various molecular targets. In antibacterial applications, it inhibits the growth of bacteria by interfering with essential enzymes and cellular processes. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea can be compared with other thiourea derivatives such as:

Biological Activity

1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea, a compound belonging to the pyrazole family, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H13FN4S
  • Molecular Weight : 312.36 g/mol
  • Structure : The compound features a thiourea moiety linked to a pyrazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations indicate significant antibacterial activity against a range of pathogens. For example, derivatives of pyrazole have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its potential use in treating inflammatory conditions .

Antifungal Activity

In addition to antibacterial properties, pyrazole-based compounds have demonstrated antifungal activity. Certain derivatives were evaluated for their efficacy against various phytopathogenic fungi, with some exhibiting moderate to excellent inhibition of fungal growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as xanthine oxidase, which plays a role in uric acid production. This inhibition may contribute to its anti-inflammatory effects .
  • Membrane Disruption : Studies suggest that some pyrazole derivatives may disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies and Research Findings

StudyFindings
In vitro antimicrobial study Exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria.
Anti-inflammatory evaluation Inhibited LPS-induced production of TNF-α and NO, showcasing potential for treating inflammation-related diseases.
Antifungal assessment Demonstrated moderate to excellent antifungal activity against several phytopathogenic fungi.

Properties

Molecular Formula

C16H13FN4S

Molecular Weight

312.4 g/mol

IUPAC Name

[5-(4-fluorophenyl)-2-phenylpyrazol-3-yl]thiourea

InChI

InChI=1S/C16H13FN4S/c17-12-8-6-11(7-9-12)14-10-15(19-16(18)22)21(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19,22)

InChI Key

FVRNUZQUVXBDKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)NC(=S)N

Origin of Product

United States

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